molecular formula C20H24O6 B1246972 Gibberellin A3 methyl ester CAS No. 510-50-9

Gibberellin A3 methyl ester

Cat. No.: B1246972
CAS No.: 510-50-9
M. Wt: 360.4 g/mol
InChI Key: DCYKYFYDBJFJHO-QDEMZEMRSA-N
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Description

Gibberellin A3 methyl ester is a methyl ester derivative of gibberellin A3, a naturally occurring plant hormone belonging to the gibberellin family. Gibberellins are diterpenoid acids that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering . This compound is used in scientific research to study the effects of gibberellins on plant physiology and development.

Mechanism of Action

Target of Action

Gibberellin A3 methyl ester, also known as GA3 Methyl ester, is a derivative of Gibberellin A3 (GA3), a pentacyclic diterpenoid responsible for promoting growth and elongation of cells in plants . The primary targets of GA3 Methyl ester are likely to be similar to those of GA3, which include various growth and differentiation processes in plants .

Mode of Action

GA3 is known to function as a hormone in plants, affecting growth and differentiation in organs where its concentration is tightly regulated . It is also known to regulate the transcription of genes for certain enzymes .

Biochemical Pathways

The biochemical pathways affected by GA3 Methyl ester are likely to be similar to those affected by GA3. GA3 is involved in various processes throughout plant growth and development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds

Result of Action

The result of GA3 Methyl ester’s action would likely be similar to that of GA3, which is known to promote growth and elongation of cells in plants . This includes effects on seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds .

Action Environment

The action of GA3 Methyl ester, like that of GA3, is likely influenced by various environmental factors. Current research on gibberellin biosynthesis is focused particularly on the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues . This suggests that the action, efficacy, and stability of GA3 Methyl ester could also be influenced by similar factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gibberellin A3 methyl ester can be synthesized through the esterification of gibberellin A3 with methanol in the presence of an acid catalyst. The reaction typically involves dissolving gibberellin A3 in methanol and adding a small amount of sulfuric acid as a catalyst. The mixture is then heated under reflux conditions for several hours until the reaction is complete. The product is purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound involves the large-scale fermentation of specific fungal strains, such as Gibberella fujikuroi, which produce gibberellin A3. The gibberellin A3 is then extracted and purified from the fermentation broth. The purified gibberellin A3 is subsequently esterified with methanol to produce this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-10-8-18-9-19(10,24)6-4-11(18)20-7-5-12(21)17(2,16(23)26-20)14(20)13(18)15(22)25-3/h5,7,11-14,21,24H,1,4,6,8-9H2,2-3H3/t11-,12+,13-,14-,17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYKYFYDBJFJHO-QDEMZEMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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